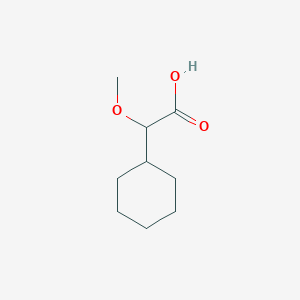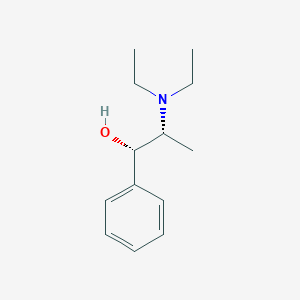
2-Phenylcyclohex-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenylcyclohex-1-ene-1-carboxylic acid” is a chemical compound with the CAS Number: 108299-04-3. It has a molecular weight of 202.25 and its IUPAC name is 3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) and the InChI key is OSDFYCJQRZZRQZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 132-133 degrees Celsius. It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
2-Phenylcyclohex-1-ene-1-carboxylic acid is involved in the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, which have garnered significant attention due to their presence in natural products and antibiotics. These compounds are crucial precursors for pharmacologically relevant β-lactams and other bioactive compounds, demonstrating notable antifungal or antibacterial activities. For instance, derivatives like cispentacin and icofungipen highlight the importance of these structures in medicinal chemistry (L. Kiss & F. Fülöp, 2014).
Advanced Material Synthesis
The acid's derivatives play a role in the development of advanced materials, such as alicyclic polymers designed for 193 nm photoresist applications. These polymers are based on cycloaliphatic co- and terpolymers, demonstrating the versatility of this compound in contributing to the synthesis of materials with specific structural and thermal properties, suitable for high-tech applications in the semiconductor industry (U. Okoroanyanwu et al., 1998).
Catalysis in Organic Synthesis
This compound is also pivotal in catalytic processes for organic synthesis. For instance, it serves as a precursor or intermediate in catalytic cycles facilitating the efficient synthesis of complex molecules. The acid and its derivatives can undergo various catalytic transformations, including carboxylation reactions with atmospheric carbon dioxide. Such processes highlight the role of this compound in sustainable chemistry by utilizing CO2 as a feedstock to generate value-added chemicals (Shuaibo Zhang et al., 2015).
Environmental and Health Impact Studies
Beyond direct applications in synthesis and materials science, derivatives of this compound are subjects of environmental and health-related studies. Research into the metabolism of similar cyclic carboxylic acids provides insights into biodegradation pathways and potential impacts on environmental health. Such studies are essential for understanding the fate of chemical substances in natural settings and assessing their ecological footprint ("M. Elshahed et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-phenylcyclohexene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDFYCJQRZZRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108299-04-3 |
Source


|
| Record name | 2-phenylcyclohex-1-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2587894.png)
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)


![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587901.png)
![4,6-dichloro-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2587902.png)

![2-[N-(4-chlorophenyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2587904.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)




